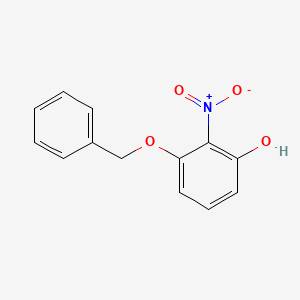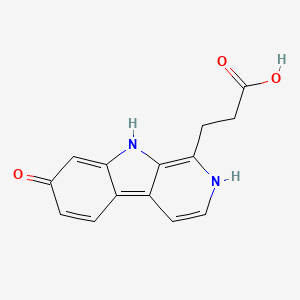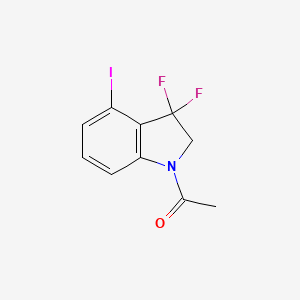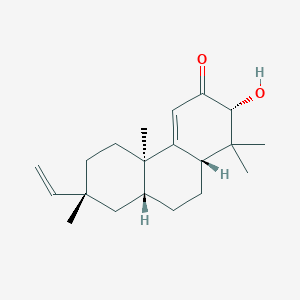![molecular formula C29H38N2O6 B3034805 (1E,3E,5R,8S,9S,10S,11S,13R,15R,16R,18Z)-11-Ethyl-2,24-dihydroxy-10-methyl-21,26-diazapentacyclo[23.2.1.05,16.08,15.09,13]octacosa-1,3,18-triene-7,20,27,28-tetrone CAS No. 227596-81-8](/img/structure/B3034805.png)
(1E,3E,5R,8S,9S,10S,11S,13R,15R,16R,18Z)-11-Ethyl-2,24-dihydroxy-10-methyl-21,26-diazapentacyclo[23.2.1.05,16.08,15.09,13]octacosa-1,3,18-triene-7,20,27,28-tetrone
Overview
Description
CID 54706489 is a natural product found in Pseudomonadaceae with data available.
Scientific Research Applications
Regio- and Stereochemical Analysis
A study by Hamberg (1991) detailed the preparation and characterization of various trihydroxyoctadecenoic acids derived from linoleic acid hydroperoxides. This research is significant for understanding the complex chemical structures similar to the compound (Hamberg, 1991).
Inhibitory Effects in Pharmacology
Minematsu et al. (2010) investigated the inhibitory effects of a complex molecule on CYP3A4/5, showcasing the importance of studying intricate molecules like the one mentioned for understanding drug interactions and pharmacokinetics (Minematsu et al., 2010).
Synthesis of Spirotetronic Acid Structure
Okumura et al. (1989) described the synthesis of methyl α-acyloxy-γ-methylene-β-tetronate, a key building block for chlorothricolide, demonstrating the utility of complex cyclical compounds in synthetic chemistry (Okumura et al., 1989).
Study of Spontaneous E/Z Isomerization
Afonin et al. (2017) explored the isomerization of specific compounds, providing insights into the dynamic behavior of complex molecules similar to the one (Afonin et al., 2017).
Mechanism of Action
Target of Action
Xanthobaccin A, a potent antifungal compound, is primarily targeted towards soilborne plant pathogens, including Rhizoctonia solani , Pythium ultimum , and Aphanomyces cochlioides . These pathogens are known to cause damping-off disease in sugar beet seedlings . The compound’s primary role is to suppress this disease, thereby promoting the health and growth of the plants .
Mode of Action
The mode of action of Xanthobaccin A is quite unique. It has been identified as a metallophore , a compound that can bind and transport metal ions . Xanthobaccin A, along with other tetramates, has been found to reduce ferric (Fe III) into ferrous (Fe II) iron . This reduction triggers the Fenton chemistry reaction , a process that can produce hydroxyl radicals . These radicals are highly reactive and can cause damage to various cellular components, thereby exhibiting antibacterial activity .
Biochemical Pathways
It is known that the compound is produced by the bacteriumStenotrophomonas sp. strain SB-K88 . This bacterium is a rhizobacterium of sugar beet and is known to suppress damping-off disease . The production of Xanthobaccin A in culture media has been linked to the disease suppression activities of the strain .
Pharmacokinetics
It has been observed that the compound can be produced in the rhizosphere of seedlings when the strain sb-k88 is applied to sugar beet seeds . This suggests that the compound may have good bioavailability in the plant’s immediate environment.
Result of Action
The primary result of Xanthobaccin A’s action is the suppression of damping-off disease in sugar beet seedlings . By reducing the activity of soilborne plant pathogens, the compound promotes the health and growth of the plants . Additionally, the compound’s ability to trigger Fenton chemistry and produce hydroxyl radicals suggests that it may have broad antimicrobial activity .
Action Environment
The action of Xanthobaccin A is influenced by the environmental conditions in the rhizosphere of the plants. The compound is produced by the bacterium Stenotrophomonas sp. strain SB-K88, which thrives in this environment . The production of Xanthobaccin A and its subsequent effects on plant pathogens are likely to be influenced by factors such as soil composition, moisture levels, and the presence of other microorganisms.
Biochemical Analysis
Biochemical Properties
Xanthobaccin A plays a crucial role in biochemical reactions, particularly in its interactions with various enzymes and proteins. It has been shown to inhibit the growth of several fungal pathogens by interfering with their cellular processes. Xanthobaccin A interacts with enzymes involved in cell wall synthesis, leading to the disruption of fungal cell walls and subsequent cell lysis . Additionally, it has been observed to bind to bacterial ribosomes, inhibiting protein synthesis and thereby exerting its antibacterial effects .
Cellular Effects
Xanthobaccin A exerts significant effects on various types of cells and cellular processes. In fungal cells, it disrupts cell wall integrity, leading to cell lysis and death. In bacterial cells, Xanthobaccin A inhibits protein synthesis by binding to ribosomes, which hampers bacterial growth and proliferation . Furthermore, Xanthobaccin A has been shown to influence cell signaling pathways and gene expression, particularly those involved in stress responses and metabolic processes .
Molecular Mechanism
The molecular mechanism of Xanthobaccin A involves its binding interactions with key biomolecules. It binds to fungal cell wall synthesis enzymes, inhibiting their activity and leading to cell wall disruption . In bacterial cells, Xanthobaccin A binds to ribosomal subunits, preventing the translation of essential proteins . Additionally, it has been suggested that Xanthobaccin A may induce oxidative stress in target cells by generating reactive oxygen species (ROS), further contributing to its antimicrobial effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Xanthobaccin A have been observed to change over time. The compound exhibits stability under various conditions, maintaining its antifungal and antibacterial activities for extended periods . Prolonged exposure to Xanthobaccin A can lead to the development of resistance in some microbial populations, necessitating careful management of its use . Long-term studies have shown that Xanthobaccin A can have lasting effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Xanthobaccin A vary with different dosages in animal models. At lower doses, Xanthobaccin A effectively inhibits microbial growth without causing significant toxicity . At higher doses, it can induce adverse effects, including cytotoxicity and oxidative stress . Threshold effects have been observed, where a minimum concentration of Xanthobaccin A is required to achieve its antimicrobial effects . Careful dosage optimization is essential to maximize its therapeutic potential while minimizing adverse effects .
Metabolic Pathways
Xanthobaccin A is involved in several metabolic pathways, particularly those related to its biosynthesis and degradation. The compound is synthesized through a complex pathway involving polyketide synthases and non-ribosomal peptide synthetases . It interacts with various enzymes and cofactors during its biosynthesis, including acyltransferases and dehydrogenases . Additionally, Xanthobaccin A can influence metabolic flux and metabolite levels in target cells, further contributing to its antimicrobial effects .
Transport and Distribution
Within cells and tissues, Xanthobaccin A is transported and distributed through specific transporters and binding proteins. It has been observed to accumulate in the rhizosphere of plants treated with Stenotrophomonas sp. strain SB-K88, where it exerts its antifungal effects . The compound’s localization and accumulation are influenced by its interactions with transport proteins and cellular membranes . Understanding the transport and distribution mechanisms of Xanthobaccin A is crucial for optimizing its application in agricultural and medical settings .
Subcellular Localization
Xanthobaccin A exhibits specific subcellular localization patterns that are essential for its activity and function. In fungal cells, it localizes to the cell wall, where it disrupts cell wall synthesis and integrity . In bacterial cells, Xanthobaccin A is found in the cytoplasm, where it binds to ribosomes and inhibits protein synthesis . The compound’s subcellular localization is directed by targeting signals and post-translational modifications that ensure its delivery to the appropriate cellular compartments .
properties
IUPAC Name |
(1E,3E,5R,8S,9S,10S,11S,13R,15R,16R,18Z)-11-ethyl-2,24-dihydroxy-10-methyl-21,26-diazapentacyclo[23.2.1.05,16.08,15.09,13]octacosa-1,3,18-triene-7,20,27,28-tetrone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38N2O6/c1-3-15-11-17-12-19-18-5-4-6-23(35)30-10-9-21(33)27-28(36)26(29(37)31-27)20(32)8-7-16(18)13-22(34)25(19)24(17)14(15)2/h4,6-8,14-19,21,24-25,27,32-33H,3,5,9-13H2,1-2H3,(H,30,35)(H,31,37)/b6-4-,8-7+,26-20+/t14-,15-,16-,17+,18+,19+,21?,24+,25+,27?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFBXYRIFPTSTH-IELMVSCISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC2CC3C4CC=CC(=O)NCCC(C5C(=O)C(=C(C=CC4CC(=O)C3C2C1C)O)C(=O)N5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1C[C@@H]2C[C@@H]3[C@@H]4C/C=C\C(=O)NCCC(C5C(=O)/C(=C(/C=C/[C@H]4CC(=O)[C@@H]3[C@@H]2[C@H]1C)\O)/C(=O)N5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




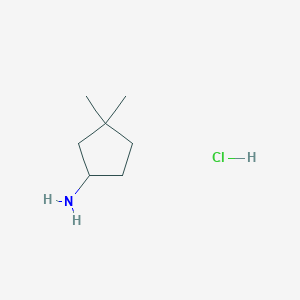
![2-(6-([1,1'-biphenyl]-4-ylmethoxy)-1,2,3,4-tetrahydronaphthalen-2-yl)-N,N-dimethylacetamide](/img/structure/B3034727.png)

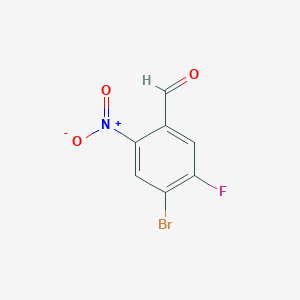

![3-[(4-chloro-2-methylphenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B3034733.png)
